5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains a trifluoromethyl group (-CF3). Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . An early synthetic method was developed by Frédéric Swarts in 1892, based on antimony fluoride . In this reaction benzotrichloride was reacted with SbF3 to form PhCF2Cl and PhCF3 .Chemical Reactions Analysis
Trifluoromethyl groups can participate in various types of reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Physical and Chemical Properties Analysis
Trifluoromethyl groups can significantly influence the physical and chemical properties of a compound. They are often used to increase the stability, lipophilicity, and bioavailability of pharmaceuticals .Applications De Recherche Scientifique
Synthesis and Derivatives
- A study detailed the synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, involving epoxidation and subsequent reactions to produce amino and triazole derivatives, highlighting the chemical versatility of such compounds (Tan et al., 2016).
Structural and Theoretical Studies
- A structural and theoretical study of four novel norcantharidine derivatives, including (3aR,4S,7R,7aS)-2-phenyl-3a,4,7,7a-tetrahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione, provided insights into the crystal structures and supramolecular interactions of these molecules, which is crucial for understanding their potential applications (Tan et al., 2020).
Novel Compounds Synthesis
- Research on Biginelli synthesis of novel dihydropyrimidinone derivatives containing phthalimide moiety from enaminone demonstrates the potential for creating diverse bioactive molecules based on isoindole-1,3(2H)-dione frameworks (Bhat et al., 2020).
Crystallography and Molecular Structure
- Investigations into the crystal structure and Hirshfeld surface analysis of similar compounds, such as 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione, contribute to a deeper understanding of the molecular and crystal structure of isoindole derivatives, which can influence their potential applications in various fields (Cheng et al., 2022).
Mécanisme D'action
Target of Action
The primary targets of 5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that compounds with trifluoromethyl groups can activate substrates and stabilize partially developing negative charges in transition states . This suggests that the trifluoromethyl group in this compound might play a crucial role in its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to influence a wide range of pharmacological activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The trifluoromethyl group in the compound could potentially influence its pharmacokinetic properties, as trifluoromethyl groups are known to enhance the metabolic stability of drugs
Result of Action
The presence of the trifluoromethyl group suggests that the compound could potentially have a wide range of pharmacological activities .
Safety and Hazards
Orientations Futures
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves the condensation of 3-(trifluoromethyl)benzaldehyde with 5,6-dimethyl-1,2,3,4-tetrahydroisoquinoline-3,4-dione followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "3-(trifluoromethyl)benzaldehyde", "5,6-dimethyl-1,2,3,4-tetrahydroisoquinoline-3,4-dione" ], "Reaction": [ "Step 1: Condensation of 3-(trifluoromethyl)benzaldehyde with 5,6-dimethyl-1,2,3,4-tetrahydroisoquinoline-3,4-dione in the presence of a base such as potassium carbonate or sodium hydride to form the imine intermediate.", "Step 2: Reduction of the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the target compound, 5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione." ] } | |
Numéro CAS |
6158-78-7 |
Formule moléculaire |
C17H16F3NO2 |
Poids moléculaire |
323.31 g/mol |
Nom IUPAC |
5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C17H16F3NO2/c1-9-6-13-14(7-10(9)2)16(23)21(15(13)22)12-5-3-4-11(8-12)17(18,19)20/h3-5,8,13-14H,6-7H2,1-2H3 |
Clé InChI |
AJQUBZOGUDYWCL-UHFFFAOYSA-N |
SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C |
SMILES canonique |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.